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molecular formula C18H16N2 B181675 N,N-Diphenyl-p-phenylenediamine CAS No. 2350-01-8

N,N-Diphenyl-p-phenylenediamine

Cat. No. B181675
M. Wt: 260.3 g/mol
InChI Key: UXKQNCDDHDBAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08242162B2

Procedure details

(N,N′-Bis(m-(boronic acid)phenyl)-1,5-bis(phenyl)anthracene-2,3,6,7-tetracarboxyl diimide (47): A mixture of 1,5-bis(phenyl)anthracene-2,3,6,7-tetracarboxyl bisanhydride (0.10 g, 0.22 mmol), 3-aminophenyl boronic acid monohydrate (0.99 g, 0.64 mmol) in 5 ml of acetic acid was reacted and worked up according to the procedure for coupling yielding a yellow solid. Product was dissolved in and heated slightly in chloroform. The chloroform was removed by vacuum filtration and the final product, a yellow solid, was dried in a vacuum oven. 1H NMR (300 MHz, CDCl3): δ 7.31-7.63 (m, 9H), 8.52 (s, 1H), 8.63 (s, 1H).
[Compound]
Name
N,N′-Bis(m-(boronic acid)phenyl)-1,5-bis(phenyl)anthracene-2,3,6,7-tetracarboxyl diimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,5-bis(phenyl)anthracene-2,3,6,7-tetracarboxyl bisanhydride
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][CH:8]=1>C(O)(=O)C.C(Cl)(Cl)Cl>[CH:6]1[CH:5]=[CH:4][C:3]([N:2]([C:6]2[CH:5]=[CH:4][C:3]([NH2:2])=[CH:8][CH:7]=2)[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
N,N′-Bis(m-(boronic acid)phenyl)-1,5-bis(phenyl)anthracene-2,3,6,7-tetracarboxyl diimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1,5-bis(phenyl)anthracene-2,3,6,7-tetracarboxyl bisanhydride
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
0.99 g
Type
reactant
Smiles
O.NC=1C=C(C=CC1)B(O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted
CUSTOM
Type
CUSTOM
Details
for coupling yielding a yellow solid
DISSOLUTION
Type
DISSOLUTION
Details
Product was dissolved in and
CUSTOM
Type
CUSTOM
Details
The chloroform was removed by vacuum filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the final product, a yellow solid, was dried in a vacuum oven

Outcomes

Product
Name
Type
Smiles
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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